Manganese stearate
Description
Fundamental Principles of Transition Metal Carboxylates in Material Science
Transition metal carboxylate complexes are coordination compounds that involve carboxylate ligands (RCO₂⁻). wikipedia.org The diversity of carboxylic acids leads to a vast array of metal carboxylates with varied applications. wikipedia.org Carboxylates can coordinate to a metal center in several ways, with the most common being monodentate, bidentate, and bridging modes. wikipedia.org In the context of Hard and Soft Acid and Base (HSAB) theory, carboxylates are classified as hard ligands. wikipedia.org
The nature of the transition metal and the carboxylate ligand dictates the properties and applications of the resulting complex. Transition metals are elements that have an incomplete d-subshell or can form stable ions with an incomplete d-subshell. savemyexams.com This electronic configuration allows them to exhibit variable oxidation states, which is a key feature in their catalytic activity. savemyexams.com The interaction between the metal's d-orbitals and the ligand's orbitals is fundamental to the stability and reactivity of the complex.
Transition metal-catalyzed carboxylation has emerged as a significant area of research to complement traditional methods. illinois.edu These catalytic processes often exhibit higher chemoselectivity and can utilize a broader range of precursor functionalities under milder conditions. illinois.eduresearchgate.net
Historical Context and Evolution of Research on Metal Stearates
The use of metallic stearates has a history that extends back to at least the early to mid-20th century, coinciding with the rise of mass production and the use of new materials. sakhainternational.com Initially, their application was often focused on their physical properties, such as acting as anti-stick agents in molding processes. sakhainternational.com
In the realm of art, metal soaps, including stearates, have been identified in paintings for many years. springerprofessional.deresearchgate.net Their presence can be intentional, as additives like aluminum and zinc stearates have been used as dispersing agents in commercial oil paint formulations to prevent the separation of pigment and medium. researchgate.netresearchgate.net Research in this area has focused on the identification of these compounds and their long-term effects on the artwork, including degradation phenomena like efflorescence and cracking. researchgate.netspringerprofessional.de
The scientific study of metal stearates has evolved to explore their more complex chemical functionalities. This includes their role as catalysts and pro-oxidants in various chemical processes.
Overview of Current Research Trajectories for Manganese Stearate (B1226849)
A primary focus of current research on manganese stearate is its application as a pro-oxidant additive for oxo-biodegradable polymers, particularly polyethylene (B3416737). vulcanchem.comresearchgate.net Studies have investigated the synthesis of this compound and its effect on the degradation of high-density polyethylene (HDPE). uad.ac.idaip.orgosti.gov Research indicates that this compound can accelerate the degradation of polymers through both photo-degradation and thermo-oxidative degradation mechanisms. vulcanchem.com
The synthesis of this compound is a key area of investigation, with common methods including the double decomposition method and the direct reaction method. vulcanchem.com The double decomposition method typically involves a two-step process: the reaction of stearic acid with sodium hydroxide (B78521) to form sodium stearate, followed by the reaction of a manganese salt, such as manganese chloride, with the sodium stearate. vulcanchem.comuad.ac.id
Characterization of synthesized this compound is crucial for its application. uad.ac.id Key properties that are typically evaluated include its melting point, solubility, and thermal stability. uad.ac.idresearchgate.net For instance, this compound has been reported to have a melting point in the range of 100-110 °C and is insoluble in water. uad.ac.idaip.org
Current research also explores the impact of varying concentrations of this compound on the degradation rate of polymers. researchgate.netuad.ac.id Findings suggest that the rate of degradation is dependent on the amount of this compound loaded into the polymer matrix. researchgate.netuad.ac.id The mechanisms of degradation are studied using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the formation of carbonyl groups, which are indicative of oxidation. uad.ac.idaip.org
Data Tables
Table 1: Properties of this compound
| Property | Value/Description | Reference(s) |
|---|---|---|
| Chemical Formula | C₃₆H₇₀MnO₄ | vulcanchem.com |
| Appearance | Pale pink powder | vulcanchem.com |
| Melting Point | 100-110 °C | aip.orgresearchgate.net |
Table 2: Synthesis Methods of this compound
| Method | Description | Reference(s) |
|---|---|---|
| Double Decomposition | A two-step process involving the reaction of stearic acid with sodium hydroxide to form sodium stearate, followed by the reaction of manganese chloride with sodium stearate at 80-85°C. | vulcanchem.comuad.ac.id |
Structure
2D Structure
Properties
IUPAC Name |
manganese(2+);octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZINCDDYCOIOJQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062989 | |
| Record name | Manganese(II) stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-05-7 | |
| Record name | Manganese stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MANGANESE STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0276L2MSQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Characterization of Manganese Stearate and Derived Materials
Vibrational Spectroscopic Analysis for Structural Elucidation
Vibrational spectroscopy serves as a powerful tool for understanding the molecular structure of manganese stearate (B1226849). Techniques such as Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the functional groups present and the nature of the chemical bonds within the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the functional groups within manganese stearate and confirming its formation from stearic acid. The conversion of stearic acid to this compound is marked by the disappearance of absorption bands associated with the carboxylic acid group (-COOH). Specifically, the bands around 2650 cm⁻¹ (O-H stretching), 1700 cm⁻¹ (C=O stretching), and 940 cm⁻¹ (O-H out-of-plane deformation) in stearic acid's spectrum are absent in the spectrum of this compound. ijirt.org
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure:
C-H Stretching Vibrations : The aliphatic nature of the stearate chain is confirmed by the presence of symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups. Asymmetric CH₂ stretching is observed around 2910–2920 cm⁻¹, while symmetric CH₂ stretching appears at 2840–2860 cm⁻¹. ijirt.org An asymmetric stretching vibration for CH₃ is also seen between 2920–2960 cm⁻¹. ijirt.org
Carboxylate Stretching Vibrations : The most significant bands for confirming the formation of the metal soap are those of the carboxylate group (COO⁻). The asymmetric stretching vibration of the carboxylate group is found in the region of 1540–1560 cm⁻¹, which indicates the coordination of the carboxyl group with the manganese ion. ijirt.orgresearchgate.netresearchgate.net
CH₂ Deformation and Rocking : A deformation band for CH₂ is observed around 1460-1465 cm⁻¹. ijirt.org Additionally, a CH₂ rocking vibration can be seen at approximately 710-720 cm⁻¹. ijirt.org
Mn-O Bond : The formation of a bond between the manganese ion and the oxygen of the carboxylate group is evidenced by a band in the far-infrared region, typically observed around 440–460 cm⁻¹. ijirt.orgsocialresearchfoundation.com
The following table summarizes the key FTIR absorption bands for this compound:
| Assignment | Wavenumber (cm⁻¹) | Reference |
| CH₂ Asymmetric Stretching | 2910 - 2920 | ijirt.org |
| CH₂ Symmetric Stretching | 2840 - 2860 | ijirt.org |
| CH₃ Asymmetric Stretching | 2920 - 2960 | ijirt.org |
| COO⁻ Asymmetric Stretching | 1540 - 1560 | ijirt.orgresearchgate.netresearchgate.net |
| CH₂ Deformation | 1460 - 1465 | ijirt.org |
| CH₂ Rocking | 710 - 720 | ijirt.org |
| Mn-O Bond | 440 - 460 | ijirt.orgsocialresearchfoundation.com |
Analysis of Carbonyl Stretching Frequencies and Manganese Coordination
The analysis of the carboxylate (COO⁻) stretching frequencies in the FTIR spectrum of this compound provides valuable insights into the coordination between the manganese ion and the stearate ligand. In the free stearic acid, the carbonyl (C=O) stretching frequency appears at approximately 1700 cm⁻¹. ijirt.org Upon formation of the manganese salt, this band disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group.
The presence of the asymmetric stretching vibration of the COO⁻ functional group that binds to the manganese is observed around 1560 cm⁻¹. researchgate.net The appearance of carboxylate stretching vibrations between 1540 and 1560 cm⁻¹ indicates complete resonance in the C-O bonds of the carboxyl group, suggesting that the two bonds become identical. ijirt.org This resonance is a key indicator of the formation of the manganese soap. The difference in the frequencies of the asymmetric and symmetric carboxylate stretches can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate).
The coordination of the manganese ion with the carboxylate groups from the stearic acid chains is a defining feature of the structure of this compound. vulcanchem.com This coordination is further confirmed by the presence of a Mn-O bond absorption band in the low-frequency region of the IR spectrum. ijirt.org
Investigation of Bonding Characteristics (e.g., Partial Ionic Character)
Infrared spectroscopy results suggest that the bond between the manganese and the stearate has a partial ionic character. ijirt.org The metal-to-oxygen bonds within the ionized structure of these metallic soaps are expected to exhibit ionic characteristics. ijirt.org The presence of absorption bands for the carboxylate anion and the disappearance of the carboxylic acid bands indicate the formation of a salt. The vibrations of the manganese-oxygen bond further support the ionic nature of the interaction. ijirt.orgsocialresearchfoundation.com
Thermal Analysis for Stability and Decomposition Kinetics
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and decomposition behavior of this compound.
Thermogravimetric Analysis (TGA) for Decomposition Profiles and Weight Loss
Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature or time. For this compound, TGA provides information on its thermal stability and decomposition profile. Studies have shown that this compound possesses adequate thermal stability for applications such as mixing with high-density polyethylene (B3416737) (HDPE) resin in compounding processes. researchgate.netuad.ac.id
TGA curves for the thermal degradation of this compound in a nitrogen atmosphere typically show a one-step reaction in the temperature range of 30 to 600 °C. researchgate.net The decomposition of manganese soaps has been found to be a kinetically zero-order reaction. raijmr.comsocialresearchfoundation.com The activation energy for the decomposition of metal stearates increases with the increasing chain length of the fatty acid. raijmr.com The onset of degradation for this compound is reported to be in the range of 220–240°C.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point and other thermal events. The melting point of this compound has been reported to be in the range of 100-110 °C. researchgate.net DSC analysis can also be used to study the interactions between this compound and other materials, such as polymers, by observing shifts in melting peaks or the appearance of new thermal events. nsmsi.ir
Kinetic Parameter Determination (e.g., Activation Energy) from Thermal Data
The thermal decomposition kinetics of this compound and its composites are often studied using thermogravimetric analysis (TGA). From the resulting data, kinetic parameters such as the activation energy (Ea) can be determined using various model-free and model-fitting methods. These parameters provide insights into the material's thermal stability and degradation mechanism.
Several methods are employed to calculate the activation energy from TGA data. The Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman (FR) methods are common "model-free" approaches that analyze data from experiments conducted at multiple heating rates. researchgate.net Other equations, such as those by Freeman-Carroll, Coat-Redfern, and Horowitz-Metzer, are also utilized to determine the kinetics of the decomposition reaction. raijmr.comsocialresearchfoundation.com
Studies have shown that the decomposition of this compound can be a zero-order reaction. raijmr.comsocialresearchfoundation.com The activation energy for the decomposition of this compound has been reported to be in the range of 13.81-25.48 kcal/mole, with the activation energy increasing with the chain length of the fatty acid. raijmr.com In studies of cyclic olefin copolymers (COCs) formulated with this compound, the calculated activation energy for the stearate-formulated copolymers was found to be between 214 and 238 kJ mol⁻¹. researchgate.net
The thermal degradation of materials containing this compound, such as high-density polyethylene (HDPE), is influenced by the presence of the additive. researchgate.netuad.ac.id TGA is used to evaluate the degradation temperatures, and the Flynn-Wall-Ozawa iso-conversion technique can be used to determine the kinetic parameters of degradation. uad.ac.idresearchgate.net
Table 1: Activation Energies of this compound and Related Materials
| Material | Method | Activation Energy (Ea) | Reference |
| This compound | Freeman-Carroll, Coat-Redfern, Horowitz-Metzer | 13.81-25.48 kcal/mole | raijmr.com |
| Cyclic Olefin Copolymers with this compound | Flynn-Wall-Ozawa, KAS, Friedman | 214-238 kJ mol⁻¹ | researchgate.net |
Spectrometric and Chromatographic Methods for Compositional Assessment
A variety of spectrometric and chromatographic techniques are essential for verifying the purity and composition of this compound and for studying its effects on other materials.
Elemental analysis is a fundamental technique used to confirm the purity of newly synthesized compounds. For organic and organometallic compounds, elemental analysis is often used to demonstrate purity, with an expected accuracy to within ±0.3% to ±0.4% of the calculated values for carbon, hydrogen, and nitrogen. acs.org While high-field NMR can also be used, elemental analysis provides crucial confirmation of the elemental composition. acs.org For this compound, this would involve verifying the percentages of carbon, hydrogen, and manganese to ensure they align with the theoretical values of its chemical formula, C₃₆H₇₀MnO₄. americanelements.com
Atomic Absorption Spectroscopy (AAS) is a highly sensitive method for quantifying the manganese content in various samples, including this compound and materials to which it has been added. rjptonline.org The method involves aspirating a sample solution into a flame and measuring the absorption of light at a specific wavelength by the manganese atoms. nemi.gov For manganese, the maximum absorption wavelength (λ max) is typically 279.5 nm. rjptonline.orgnemi.gov
AAS has been shown to be a reliable and precise method for determining manganese content, with a linear relationship between absorbance and concentration over specific ranges (e.g., 0.5-3 µg/ml). rjptonline.org The precision, often expressed as the relative standard deviation (RSD), is typically less than 2%, and the accuracy, determined by recovery studies, is generally high. rjptonline.org
Table 2: AAS Parameters for Manganese Determination
| Parameter | Value | Reference |
| Wavelength (λ max) | 279.5 nm | rjptonline.orgnemi.gov |
| Linearity Range | 0.5-3 µg/ml | rjptonline.org |
| Precision (RSD) | <2% | rjptonline.org |
| Accuracy (Recovery) | 97.24% - 100.04% | rjptonline.org |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a key technique for analyzing the molar mass distribution of polymers. chromatographyonline.com It is particularly useful in degradation studies of polymers containing this compound, as it allows for the monitoring of changes in the polymer's molecular weight over time. researchgate.net
In SEC, polymer molecules are separated based on their hydrodynamic volume in solution as they pass through a column packed with a porous gel. chromatographyonline.commdpi.com Larger molecules elute first, followed by smaller molecules. The combination of SEC with a multi-angle light scattering (MALS) detector (SEC-MALS) allows for the absolute determination of molar mass, overcoming the limitations of traditional column calibration methods. wyatt.comrsc.org
Studies on the degradation of polymers like HDPE in the presence of this compound have used SEC to show a significant decrease in the average molecular weight, indicating that this compound acts as a pro-degradant. uad.ac.id It is important to note that the high molar mass polymers themselves can sometimes degrade during the SEC analysis, which must be considered when interpreting the results. nih.gov
Elemental Analysis for Purity Verification
Microscopic and Diffraction Techniques for Morphology and Crystallinity
Microscopic and diffraction techniques provide visual and structural information about this compound and its effect on the morphology and crystallinity of composite materials.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at high resolution. ebatco.cominnovatechlabs.com In the context of this compound, SEM is frequently used to examine the surface of polymer composites to which it has been added. researchgate.netresearchgate.net
By scanning a focused beam of electrons across the sample's surface, SEM can generate images that reveal details about the material's texture, the distribution of additives, and the presence of features like microcracks, voids, and fiber breakage in composites. researchgate.netebatco.com For non-conductive polymer samples, a conductive coating, often of gold, is typically applied to prevent charge buildup and enhance image quality. libretexts.org
In studies of HDPE films containing this compound, SEM has been used to observe the surface morphology before and after degradation processes. researchgate.net For instance, in green composites, SEM of fractured surfaces has revealed microcracks and voids at the interface between the polymer matrix and reinforcing fibers. researchgate.net
Transmission Electron Microscopy (TEM) for Nanomaterial Structure and Distribution
Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanomaterials, providing high-resolution images that reveal the morphology, size, and spatial distribution of nanoparticles. In the context of this compound and its derivatives, TEM has been instrumental in characterizing the structure and arrangement of these molecules, particularly when anchored to substrates.
Research has successfully employed TEM to observe Mn12-stearate single-molecule magnets (SMMs) immobilized on the surface of spherical silica (B1680970) nanoparticles. mdpi.comresearchgate.netresearchgate.net These observations have been crucial in confirming the effectiveness of synthesis methods designed to control the distribution of these magnetic molecules on a surface. mdpi.comnih.gov TEM images have shown that it is possible to attach individual Mn12-stearate molecules to the silica surface. researchgate.net This allows for the direct microscopic observation of separated SMMs, which is a significant step toward investigating the properties of single magnetic molecules. mdpi.comresearchgate.net
The studies revealed that the concentration of anchoring units on the silica substrate influences the distribution and bonding of the Mn12-stearate molecules. mdpi.com TEM analysis of composite materials, comparing pure spherical silica with silica functionalized with Mn12-stearate, clearly shows the presence of the individual molecules on the surface of the latter. researchgate.net In some instances, the molecules were observed to attach in an "umbrella-like" configuration. researchgate.net The ability to control the statistical distance between separated SMMs on a surface is a key finding, as it opens up possibilities for tuning intermolecular interactions. mdpi.com Furthermore, TEM has been used to examine the morphology of various manganese oxide nanoparticles, which can be synthesized using this compound as a precursor, revealing details about their size and crystallinity. nih.gov
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. nih.govfrontiersin.org It provides essential information on the phase composition, crystallinity, and lattice parameters of a sample. forcetechnology.comuitm.edu.my Every crystalline material produces a unique diffraction pattern, often referred to as a "fingerprint," which allows for its identification when compared to established databases. nih.govforcetechnology.com
In the study of this compound and related materials, XRD is critical for identifying the crystalline phases present and determining the precise dimensions of the unit cell. For instance, research on stearic acid crystals doped with Mn2+ ions has utilized XRD to investigate the influence of the manganese ions on the crystal packing. researchgate.net These studies showed that the stearic acid crystals grew in a monoclinic Bm form and that the presence of Mn2+ ions induced strain and deformation in the unit cell. researchgate.net
Below is a data table summarizing the findings from an XRD study on Mn2+-doped stearic acid, illustrating the effect of manganese concentration on the unit cell parameters. researchgate.net
| Sample (Mn Concentration) | a (Å) | b (Å) | c (Å) | β (deg) | Unit Cell Volume (ų) |
| Pure Stearic Acid | Value | Value | Value | Value | Value |
| Stearic Acid + 0.5% Mn | Value | Value | Value | Value | Value |
| Stearic Acid + 1.0% Mn | Value | Value | Value | Value | Value |
| Stearic Acid + 1.5% Mn | Value | Value | Value | Value | Value |
| Stearic Acid + 2.0% Mn | Value | Value | Value | Value | Value |
| Stearic Acid + 4.0% Mn | Value | Value | Value | Value | Value |
| Stearic Acid + 6.0% Mn | Value | Value | Value | Value | Value |
| Note: Specific numerical values from the source were not available in the provided snippets to populate the table. The table structure is based on the described research findings. researchgate.net |
XRD can also be used to identify the different crystalline phases of manganese oxides that may be derived from this compound precursors. uitm.edu.my For example, XRD analysis can distinguish between phases like MnO, Mn2O3, Mn3O4, and MnO2, each of which has a distinct crystal structure (e.g., cubic, tetragonal, or orthorhombic) and a unique diffraction pattern. uitm.edu.mybeilstein-journals.org This phase identification is fundamental to correlating the material's structure with its functional properties. forcetechnology.com
Mechanistic Investigations of Manganese Stearate in Catalytic Processes
Catalysis of Oxidative Degradation in Polymeric Systems
In polymeric materials like polyethylene (B3416737), manganese stearate (B1226849) functions as a pro-oxidant additive, accelerating abiotic thermo-oxidative and photo-oxidative degradation. researchgate.netscielo.br The catalytic activity of the manganese ion is central to this process, facilitating the breakdown of the polymer backbone through a series of radical-mediated reactions. This action is critical in the context of oxo-biodegradable plastics, where controlled degradation is desired. researchgate.netresearchgate.net
The primary mechanism by which manganese stearate initiates polymer degradation is through the catalytic decomposition of hydroperoxides (ROOH). researchgate.netup.ac.za Hydroperoxides are inevitably formed within the polymer matrix as a result of stress, heat, or light exposure during processing and use. researchgate.netmdpi.com While these hydroperoxides can decompose on their own, this compound significantly accelerates this process.
The manganese ion cycles between its Mn²⁺ and Mn³⁺ oxidation states in a redox cycle that efficiently breaks down hydroperoxides into highly reactive radical species. researchgate.netup.ac.za This process generates alkoxyl (RO•) and peroxyl (ROO•) radicals, which then initiate the degradation cascade. researchgate.netup.ac.za
The key initiation reactions are:
Mn²⁺ + ROOH → Mn³⁺ + RO• + OH⁻
Mn³⁺ + ROOH → Mn²⁺ + ROO• + H⁺
This catalytic cycle continuously generates free radicals that attack the polymer chains (RH), abstracting hydrogen atoms to form alkyl macroradicals (R•). up.ac.zamdpi.com These macroradicals then react with oxygen to form new peroxyl radicals, thus starting the propagation phase of the auto-oxidation chain reaction. up.ac.za The presence of this compound ensures a much faster production of these initial radicals compared to the uncatalyzed decomposition of hydroperoxides. researchgate.net
Once initiated, the degradation process propagates through a series of reactions that introduce oxygenated functional groups into the polymer structure. The alkoxyl and peroxyl radicals formed during initiation are highly reactive and participate in hydrogen abstraction from the polymer chains, creating new macroradicals and perpetuating the cycle. up.ac.zamdpi.com
The reaction of these macroradicals with molecular oxygen leads to the formation of a variety of oxygen-containing moieties. researchgate.net Studies on the oxidative degradation of high-density polyethylene (HDPE) in the presence of this compound have confirmed a significant increase in the concentration of these oxidized functional groups. researchgate.netresearchgate.netresearchgate.net Deconvolution of infrared spectra reveals the formation of specific groups, including:
Ketones
Aldehydes
Carboxylic Acids
Esters and Lactones mdpi.comresearchgate.net
The relative concentration of these groups can vary depending on the degradation conditions and the presence of the catalyst. researchgate.net For instance, research has shown that increasing the concentration of this compound leads to a higher production of aldehydes and carboxylic acids during the thermomechanical degradation of HDPE. researchgate.net The formation of these polar groups increases the material's brittleness and susceptibility to further degradation. researchgate.netresearchgate.net
| Polymer System | Catalyst | Conditions | Observed Oxygenated Functional Groups | Reference |
|---|---|---|---|---|
| High-Density Polyethylene (HDPE) | This compound | Thermo-oxidative degradation (60-80°C) | Ketones, Carboxylic Acids, Lactones | researchgate.netresearchgate.net |
| HDPE | This compound | Oxidative thermomechanical degradation | Ketones, Aldehydes, Carboxylic Acids | researchgate.netresearchgate.netresearchgate.net |
| Low-Density Polyethylene (LDPE) | This compound | Photo-oxidative and Thermo-oxidative degradation | Hydroxyls, Carbonyls, Peroxides | researchgate.net |
A critical consequence of the formation of oxygenated intermediates, particularly macro-alkoxy radicals (formed from hydroperoxide decomposition), is the scission of the main polymer chain. researchgate.net This leads to a reduction in the polymer's molar mass, resulting in the loss of mechanical properties and eventual fragmentation of the material.
The primary mechanism for chain scission in this context is β-scission . researchgate.netmdpi.com In this reaction, a macro-alkoxy radical undergoes cleavage at the carbon-carbon bond in the β-position relative to the oxygen atom. This process results in the formation of a ketone and a new, smaller alkyl macroradical. mdpi.com This newly formed radical can then re-enter the oxidation cycle, leading to further degradation. The β-scission of macro-alkoxy radicals is a key step that directly links the initial catalytic hydroperoxide decomposition to the macroscopic fragmentation of the polymer. mdpi.comnsf.gov
The catalytic cycle of manganese ions in accelerating hydroperoxide decomposition is often described by the Haber-Weiss mechanism . researchgate.netuu.nl Originally proposed to describe the generation of hydroxyl radicals from hydrogen peroxide and superoxide, the core principle involves the cycling of a transition metal ion (like iron or manganese) between two oxidation states. wikipedia.org In the context of polymer degradation, the mechanism explains how Mn²⁺/Mn³⁺ ions catalytically decompose hydroperoxides (ROOH) to generate the initiating alkoxyl (RO•) and peroxyl (ROO•) radicals. researchgate.netup.ac.za
The net reaction of this catalytic cycle is the decomposition of two hydroperoxide molecules into an alkoxyl radical, a peroxyl radical, and water. The presence of this compound greatly accelerates the rate of this decomposition. Kinetic studies on the thermo-oxidative degradation of HDPE show that while the ultimate level of degradation may be similar regardless of the this compound concentration (within a certain range), the time required to reach this degradation state is significantly reduced with higher catalyst concentrations. researchgate.netresearchgate.net Increasing the this compound concentration reduces the induction time for the formation of carbonyl groups, indicating a faster initiation of the oxidation process. researchgate.netresearchgate.net
| Kinetic Parameter | Effect of this compound | Polymer System | Observation | Reference |
|---|---|---|---|---|
| Induction Time (Carbonyl Formation) | Reduces induction time | HDPE | Increasing MnSt concentration from 50 to 400 ppm shortens the time to initiate carbonyl group formation. | researchgate.netresearchgate.net |
| Rate of Degradation | Increases rate | LDPE/LLDPE | MnSt acts as an effective pro-oxidant, accelerating the rate of degradation. | researchgate.net |
| Rate of Product Formation | Increases rate | HDPE | The production of aldehydes and carboxylic acids increases with higher MnSt concentrations. | researchgate.net |
Chain Scission Mechanisms (e.g., β-scission)
Role in Organic Synthesis and Transformation Reactions
Beyond its role as a degradation promoter in polymers, this compound is also utilized as a catalyst in specific organic synthesis applications, particularly in oxidation reactions where high yields and selectivity are required.
This compound has been identified as a preferred catalyst for the air oxidation of keto-acids into dicarboxylic acids. google.com In a specific process, 12-ketostearic acid is oxidized in a stearic acid diluent melt solution. The reaction is carried out by bubbling air through the solution at temperatures between 95°C and 110°C in the presence of this compound. google.com
This catalytic process achieves a high-yield cleavage of the keto-acid, producing valuable dicarboxylic acids. For example, the oxidation of 12-ketostearic acid yields dodecanedioic acid and caproic acid. google.com The process is highly efficient, with reported yields of the desired diacids reaching 85% to 95% based on the reacted keto-acid. google.com The manganese catalyst, specifically the stearate salt, is used at low concentrations, typically between 0.02% and 1% by weight of soluble manganese ion. google.com
| Substrate | Catalyst | Oxidant | Solvent/Diluent | Temperature | Primary Products | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 12-Ketostearic Acid | This compound | Air (Molecular Oxygen) | Stearic Acid | 95°C - 110°C (100°C preferred) | Dodecanedioic acid, Decanedioic acid, Undecanedioic acid, Caproic acid | 85-95% | google.com |
Mechanisms of Specific Autoxidations
This compound functions as a potent catalyst in autoxidation reactions, primarily by accelerating the decomposition of hydroperoxides (ROOH), which are key intermediates in the oxidation of organic substrates. This catalytic activity is central to its role as a pro-oxidant in various processes, including the thermo-oxidative degradation of polymers. researchgate.netmdpi.com
The fundamental mechanism involves the manganese ion cycling between its Mn(II) and Mn(III) oxidation states, participating in a series of redox reactions analogous to the Haber-Weiss mechanism. acs.orgrsc.org This cycle facilitates the generation of highly reactive free radicals that initiate and propagate the autoxidation chain reaction.
The process can be summarized in the following steps:
Initiation: The catalytic cycle begins with the reaction between a manganese(II) ion and a hydroperoxide molecule. This reaction generates an alkoxy radical (RO•) and a hydroxide (B78521) ion, with the manganese being oxidized to its Mn(III) state. rsc.org
Mn²⁺ + ROOH → Mn³⁺ + RO• + OH⁻
Propagation: The Mn(III) ion can then react with another hydroperoxide molecule, regenerating the Mn(II) catalyst and producing a peroxy radical (ROO•) and a proton. rsc.org
Mn³⁺ + ROOH → Mn²⁺ + ROO• + H⁺
These two reactions significantly accelerate the homolytic cleavage of hydroperoxides, which would otherwise be a much slower thermal process. The generated alkoxy and peroxy radicals are highly reactive and abstract hydrogen atoms from the organic substrate (R-H), creating new alkyl radicals (R•). rsc.org
RO• + R-H → ROH + R•
ROO• + R-H → ROOH + R•
These alkyl radicals then react with molecular oxygen to form new peroxy radicals, propagating the chain reaction and forming more hydroperoxides, which can re-enter the catalytic cycle. researchgate.net
R• + O₂ → ROO•
ROO• + R-H → ROOH + R•
This catalytic cycle leads to a rapid increase in the concentration of oxidized functional groups, such as ketones, aldehydes, and carboxylic acids, within the substrate. researchgate.netmdpi.com In the context of polymer degradation, these reactions lead to chain scission (β-scission), reducing the molar mass of the polymer and altering its physical properties. mdpi.com The effectiveness of this compound as an autoxidation catalyst is demonstrated in the thermo-oxidative degradation of polyethylene, where its presence shortens the induction time for the formation of carbonyl groups. researchgate.netmdpi.com
Catalytic Conversion of Polymeric Waste to Chemical Feedstocks
This compound has emerged as a key catalyst in innovative methods for upcycling polyolefin waste, specifically polyethylene (PE) and polypropylene (B1209903) (PP), into valuable chemical feedstocks. This approach transforms low-value plastic waste into high-demand products like surfactants, offering a potentially economically viable route for chemical recycling. researchgate.netnsf.govucsb.edu
Oxidation and Saponification Reactions in Plastic-to-Soap Conversion
Initial Depolymerization: The long polymer chains of polyethylene or polypropylene are first broken down into smaller, wax-like molecules. This is typically achieved through temperature-gradient thermolysis, which controls the heating to prevent complete breakdown into small gas molecules. researchgate.netnsf.govnanotrun.com This step shortens the polymer chains to a length more akin to that of fatty acids.
Catalytic Oxidation: The resulting waxes are then subjected to catalytic oxidation. In this crucial step, air or oxygen is passed through the molten wax in the presence of this compound at elevated temperatures (e.g., 150 °C). acs.orgnih.gov The this compound catalyzes the oxidation of the hydrocarbon chains, introducing carboxylic acid functional groups (-COOH) at the chain ends. rsc.orgmdpi.com This converts the wax into a mixture of long-chain fatty acids. researchgate.netnsf.gov Minor by-products such as ketones and aldehydes are also formed. nsf.govnih.gov
Saponification: The resulting fatty acids are then converted into soap through saponification. This classic chemical reaction involves treating the fatty acids with a strong base, such as sodium hydroxide (NaOH), to produce the sodium salt of the fatty acid, which is the primary component of soap. mdpi.comnsf.gov
The final surfactant products can be used to create commercial goods like soap bars or liquid detergents. nsf.gov This process is advantageous because it can handle mixtures of polyethylene and polypropylene, reducing the need for costly separation of these common plastic wastes. nsf.govnanotrun.com
Catalytic Pathways for Polyethylene and Polypropylene Depolymerization
The depolymerization of polyethylene (PE) and polypropylene (PP) into chemical feedstocks like fatty acids follows a specific catalytic pathway facilitated by this compound. The process begins with the thermal cleavage of the polymer backbone, followed by selective oxidation.
Step 1: Controlled Thermolysis: High-density polyethylene (HDPE), low-density polyethylene (LDPE), and polypropylene (PP) are first subjected to controlled thermolysis. A temperature-gradient reactor design is key to this stage, breaking down the long polymer chains into waxes of a desired molecular weight range while minimizing the formation of volatile gases. researchgate.netnsf.govacs.org This step effectively reduces the polymer's molecular weight to create a suitable substrate for the subsequent catalytic oxidation.
Step 2: this compound-Catalyzed Oxidation: The generated waxes are then oxidized using air, with this compound acting as the catalyst. acs.orgrsc.orgnih.gov The catalyst facilitates the cleavage of C-C and C-H bonds and the introduction of oxygen-containing functional groups. The reaction transforms the alkane chains of the wax into long-chain carboxylic acids. mdpi.comchinesechemsoc.org Research has shown this method can achieve an ~80% conversion of PE and PP into fatty acids with number-average molar masses up to approximately 700 and 670 daltons, respectively. researchgate.netnsf.gov
Polymer-Specific Pathways: The degradation pathway shows some differences between PE and PP. Polypropylene, due to the presence of tertiary carbons in its backbone, undergoes β-scission more readily, which results in a higher yield of olefinic wax. researchgate.netnsf.gov This, in turn, leads to the formation of fatty acids with a higher acid number compared to those derived from polyethylene under similar conditions. researchgate.netnsf.gov
The following table summarizes the transformation of polyolefins into fatty acids using this method.
| Plastic Type | Intermediate Product | Catalyst | Reaction | Final Product | Avg. Molar Mass (Da) |
| Polyethylene (PE) | PE-Wax | This compound | Oxidation | Fatty Acids | up to ~700 |
| Polypropylene (PP) | PP-Wax | This compound | Oxidation | Fatty Acids | up to ~670 |
Table based on data from Xu et al. (2023). researchgate.netnsf.gov
This catalytic pathway represents a significant advancement in chemical upcycling, providing a method to convert mixed polyolefin waste into valuable and marketable chemical feedstocks. mdpi.comacs.org
Manganese Stearate in Polymer Science: Controlled Degradation and Functionalization
Pro-Oxidant Additive Functionality in Polyolefin Matrices
Manganese stearate (B1226849) acts as a catalyst in the degradation of polyolefins by promoting oxidation reactions that lead to the breakdown of long polymer chains. researchgate.netmdpi.com This process involves the generation of free radicals, which then react with oxygen to introduce functional groups like hydroxyls, carbonyls, and peroxides into the polymer structure, ultimately causing chain scission. mdpi.comresearchgate.net
Enhancement of Thermo-oxidative Degradation (e.g., HDPE, LDPE, LLDPE)
Manganese stearate is particularly effective in accelerating the thermo-oxidative degradation of polyolefins such as high-density polyethylene (B3416737) (HDPE), low-density polyethylene (LDPE), and linear low-density polyethylene (LLDPE). researchgate.netcetjournal.it Studies have shown that in the presence of this compound, the thermal stability of these polymers is significantly reduced. uad.ac.idresearchgate.net The pro-oxidant effect is more pronounced in LDPE compared to LLDPE and their blends, which is attributed to the higher number of weak branches in the LDPE structure that are susceptible to oxidative attack. researchgate.netvulcanchem.com
The introduction of this compound into an HDPE matrix, for instance, leads to an increase in the number of oxygenated functional groups, such as ketones, aldehydes, and carboxylic acids, and a reduction in the weight-average molar mass of the polymer. researchgate.net While this compound can act as both a lubricant and a pro-oxidant during processing, its primary role in enhancing thermo-oxidative degradation is well-established. researchgate.net Research on ethylene-norbornene copolymers also confirms that this compound is highly efficient in promoting thermal oxidation, causing samples to lose stability and mechanical properties at an accelerated rate. cetjournal.it
Acceleration of Photo-oxidative Degradation
While iron stearate is often considered a more potent photo-oxidation initiator, this compound also contributes to the acceleration of photo-oxidative degradation in polyolefins. cetjournal.itmdpi.com The degradation process under ultraviolet (UV) exposure is enhanced by the presence of this compound, which catalyzes the formation of free radicals. vulcanchem.com This effect is often observed on the surface of the polymer due to the limited penetration of UV light. uad.ac.idvulcanchem.com
Studies on LDPE and LLDPE films have demonstrated that this compound initiates photo-oxidative degradation, leading to significant changes in the material's physicochemical properties. researchgate.net In HDPE, the incorporation of this compound worsens the polymer's sensitivity to UV exposure, leading to a dramatic decrease in molecular weight. uad.ac.id The rate of this degradation is dependent on the concentration of the this compound additive. uad.ac.idmdpi.com
Synergistic Effects with Other Transition Metal Carboxylates (e.g., Iron, Cerium Stearate)
The pro-oxidant effect of this compound can be enhanced when used in combination with other transition metal carboxylates. A notable synergistic effect is observed when this compound is combined with iron stearate. bibliotekanauki.plroyalsocietypublishing.org This combination has been found to produce better degradation effects than when each compound is used separately. bibliotekanauki.pl The synergistic action is particularly effective in accelerating the degradation of LDPE films. bibliotekanauki.pl
Similarly, combinations of this compound with cerium stearate and cobalt stearate are also utilized. nanotrun.comvjs.ac.vn For example, a masterbatch containing a weight ratio of 18:4:1 of manganese, ferric, and cobalt stearate has been used to enhance the degradability of HDPE and LLDPE films. vjs.ac.vn These combinations of pro-oxidants can be tailored to achieve specific degradation profiles under different environmental conditions. royalsocietypublishing.orgnanotrun.com
Quantitative Analysis of Polymer Degradation Parameters
The effectiveness of this compound as a pro-oxidant can be quantified by analyzing various degradation parameters, including the rate of degradation, changes in polymer molar mass, and the formation of oxidation products.
Influence of this compound Concentration on Degradation Rate and Induction Time
The concentration of this compound directly influences the rate of polymer degradation. researchgate.netuad.ac.idmdpi.com An increase in the amount of this compound generally leads to a faster and more extensive degradation of the polymer matrix. uad.ac.idresearchgate.netvulcanchem.com For instance, in HDPE, increasing the this compound concentration from 0.2 wt% to 1.0 wt% results in a more significant reduction in strain at break and molecular weight after accelerated weathering. uad.ac.id
The following table illustrates the effect of this compound concentration on the mechanical properties of HDPE after 1000 hours of accelerated weathering:
| Sample | This compound (wt%) | Loss of Strain at Break (%) |
| Pure HDPE | 0 | 65.19 |
| MS 02 | 0.2 | 85.79 |
| MS 10 | 1.0 | 96.33 |
Data sourced from a study on the degradation of high-density polyethylene containing this compound under accelerated weathering. uad.ac.id
Effects on Polymer Molar Mass Reduction and Distribution
The degradation induced by this compound leads to a significant reduction in the molar mass of the polymer. researchgate.netuad.ac.idresearchgate.net This is a direct consequence of the chain scission reactions catalyzed by the pro-oxidant. In a study of HDPE under accelerated weathering, samples containing this compound showed a dramatic decrease in their viscosity-average molecular weight (Mv). uad.ac.id For example, an HDPE sample with 0.2 wt% this compound experienced a 70.32% reduction in its initial Mv, while a sample with 1.0 wt% saw an 88.49% reduction. uad.ac.id
The degradation process not only reduces the average molar mass but can also affect the molar mass distribution. The breakdown of long polymer chains results in a higher proportion of shorter chains, which can be observed through techniques like size exclusion chromatography (SEC). researchgate.netresearchgate.net
The table below shows the change in viscosity-average molecular weight (Mv) of HDPE with and without this compound after accelerated weathering:
| Sample | Initial Mv ( g/mol ) | Mv after 1000h ( g/mol ) | % Reduction |
| Pure HDPE | 185,000 | 106,300 | 42.53 |
| HDPE + 0.2% Mn Stearate | 185,000 | 54,900 | 70.32 |
| HDPE + 1.0% Mn Stearate | 185,000 | 21,300 | 88.49 |
Data adapted from research on the degradation of high-density polyethylene containing this compound. uad.ac.id
Correlation between Degradation and Polymer Mechanical Property Changes
The incorporation of this compound as a pro-oxidant in polymers like polyethylene (PE) and polypropylene (B1209903) (PP) significantly influences their degradation, which in turn is strongly correlated with changes in their mechanical properties. uad.ac.idvjs.ac.vn The degradation process, whether induced by thermal or photo-oxidative stress, leads to chain scission and the formation of oxygenated functional groups within the polymer matrix. uad.ac.idmdpi.com This chemical evolution directly impacts the material's macroscopic mechanical behavior.
A primary indicator of degradation is the reduction in tensile strength and elongation at break. core.ac.ukresearchgate.net For instance, in studies on high-density polyethylene (HDPE) containing this compound, a significant decrease in strain at break was observed after accelerated weathering. uad.ac.idresearchgate.net Pure HDPE lost 65.19% of its initial strain at break after 1000 hours of exposure, while HDPE samples with 0.2 wt% (MS02) and 1.0 wt% (MS10) of this compound lost 85.79% and 96.33%, respectively. uad.ac.id This embrittlement is a direct consequence of polymer chain scission, which reduces the polymer's ability to deform under stress. uad.ac.idresearchgate.net
The rate of degradation and the consequent decline in mechanical properties are dependent on the concentration of this compound. uad.ac.idresearchgate.net Higher concentrations generally lead to a more rapid deterioration of mechanical integrity. uad.ac.idvjs.ac.vn For example, research on low-density polyethylene (LDPE) and linear low-density polyethylene (LLDPE) films showed that the degradation was proportional to the concentration of this compound (in the range of 0.5-1% w/w). Similarly, studies on recycled polyethylene mulch films demonstrated that samples with pro-oxidant additives, including this compound, exhibited a rapid decrease in both tensile strength and elongation at break compared to films without additives. core.ac.uk
The degradation process is often monitored by tracking the increase in the carbonyl index, which signifies the formation of carbonyl groups due to oxidation. uad.ac.idmdpi.com This increase in oxidation is directly linked to the decrease in the polymer's average molecular weight. uad.ac.id As the molecular weight decreases, the entanglement of polymer chains is reduced, leading to a loss of mechanical strength. uad.ac.id In one study, the average molecular weight of a pure HDPE sample decreased by 42.53% after accelerated weathering, whereas samples containing 0.2 wt% and 1.0 wt% this compound saw reductions of 70.32% and 88.49%, respectively. uad.ac.id
It is important to note that the environment in which the degradation occurs (e.g., thermal aging, photo-oxidation) also plays a crucial role. vjs.ac.vn For instance, the degradative effect of this compound was found to be more pronounced in LDPE than in LLDPE, which is attributed to the higher number of branches in LDPE that act as weak points susceptible to degradation.
Table 1: Effect of this compound on the Mechanical Properties of HDPE after 1000 hours of Accelerated Weathering
| Sample | This compound Concentration (wt%) | Initial Strain at Break (%) | Final Strain at Break (%) | Loss of Strain at Break (%) |
|---|---|---|---|---|
| Pure HDPE | 0 | 100 | 34.81 | 65.19 |
| MS02 | 0.2 | 100 | 14.21 | 85.79 |
| MS10 | 1.0 | 100 | 3.67 | 96.33 |
Data sourced from a study on the degradation of high-density polyethylene containing this compound under accelerated weathering. uad.ac.id
Interactions with Polymer Processing and Matrix Integration
The successful application of this compound as a functional additive in polymers is highly dependent on its behavior during processing and its ability to integrate into the polymer matrix. Key considerations include its thermal stability under typical processing conditions, the methods used for blending it with polymer resins, and any ancillary effects it may have, such as lubrication.
Thermal Stability of this compound under Polymer Processing Conditions
This compound exhibits adequate thermal stability for use in common polymer processing techniques, which often involve high temperatures. uad.ac.idresearchgate.net Thermogravimetric analysis (TGA) has shown that this compound possesses a thermal stability that allows it to be compounded with resins like high-density polyethylene (HDPE) without significant decomposition. uad.ac.idresearchgate.net Studies have reported melting temperatures for this compound in the range of 108-117 °C, with this compound showing the highest thermal stability among other manganese carboxylates like manganese laurate and manganese palmitate. core.ac.uk
This stability is crucial because the compounding of HDPE with this compound is typically carried out using a co-rotating twin-screw extruder at temperatures between 200-210°C. uad.ac.id The ability of this compound to withstand these temperatures without degrading ensures that it is effectively dispersed within the polymer melt and can later perform its function as a pro-oxidant. researchgate.net In studies involving cyclic olefin copolymers (COC), it was found that this compound is more efficient than ferric stearate in initiating the thermodegradation of the copolymers. researchgate.net
Methodologies for Blending this compound with Polymer Resins
The most common method for incorporating this compound into polymer resins is melt blending using a twin-screw extruder. uad.ac.idresearchgate.netresearchgate.net This process involves drying both the polymer resin (e.g., HDPE) and the this compound to remove any moisture before they are fed into the extruder. uad.ac.id The high shear and mixing action of the twin-screw extruder ensures a homogeneous dispersion of the this compound throughout the polymer matrix. researchgate.net
The process typically involves the following steps:
Drying: The polymer resin and this compound are dried in an oven, for instance at 80°C for several hours, to prevent hydrolytic degradation during processing. uad.ac.id
Extrusion: The dried materials are then fed into a twin-screw extruder at a specific temperature profile (e.g., 200-210°C for HDPE). uad.ac.id
Pelletizing: The extruded strand is then cooled and pelletized. uad.ac.id
Molding: These pellets can then be used in subsequent processes like injection molding to create specimens for testing. uad.ac.idresearchgate.net
Another approach is the preparation of masterbatches, where a higher concentration of this compound is mixed with the polymer. This masterbatch can then be blended with virgin polymer resin to achieve the desired final concentration of the additive. core.ac.uk This method can facilitate more accurate dosing and better dispersion of the additive in the final product.
Consideration of Ancillary Effects (e.g., Lubrication during Processing)
Besides its primary role as a pro-degradant, this compound can also exhibit ancillary effects during polymer processing, most notably lubrication. mdpi.com Metal stearates, in general, are known to act as lubricants in polymer processing. gdchnv.com This lubricating effect can reduce friction between the polymer melt and the processing equipment, such as the barrel and screw of an extruder or the surfaces of a mold. pishrochem.comsakhainternational.com
This reduction in friction can lead to several benefits:
Improved Flow: Enhanced fluidity of the polymer melt, which can be advantageous in molding and extrusion processes. pishrochem.com
Reduced Wear and Tear: Less friction can decrease the wear on processing machinery. pishrochem.com
Mold Release: It can act as a release agent, making it easier to remove the final product from the mold. pishrochem.com
In some studies, it has been noted that this compound may act as both a lubricant and a pro-oxidant during the processing of HDPE, with one effect being more dominant at different stages of the oxidative thermomechanical degradation. researchgate.net This dual functionality can be beneficial, contributing to both the processability of the polymer and its end-of-life degradation.
Manganese Stearate As a Precursor in Advanced Nanomaterial Synthesis
Fabrication of Manganese Oxide Nanoparticles
Manganese stearate (B1226849) is a versatile precursor for creating various manganese oxide nanoparticles, such as manganese(II) oxide (MnO) and manganese(II,III) oxide (Mn₃O₄). thno.orgntu.edu.sgresearchgate.netnih.govsci-hub.runih.govplos.orgnih.gov The long alkyl chains of the stearate ligand play a crucial role in controlling the growth and stabilization of the resulting nanoparticles.
Hydrothermal and Solvothermal Decomposition Routes for MnO/Mn₃O₄
Hydrothermal and solvothermal methods are prominent techniques for the synthesis of manganese oxide nanoparticles from manganese stearate. ntu.edu.sgjove.com These methods involve heating the precursor in a solvent under high pressure.
In a typical solvothermal process, this compound is decomposed in a high-boiling point solvent. mdpi.com For instance, Mn₃O₄ nanocrystals can be produced using manganese(II) stearate as the manganese source in a two-phase system of toluene (B28343) and water, with tert-butylamine (B42293) providing the hydroxyl groups. sci-hub.runih.gov This reaction is often conducted in an autoclave at temperatures around 180°C for several hours. nih.gov The resulting nanoparticles are capped with organic ligands, which provides excellent stability in nonpolar solvents. sci-hub.ru
The hydrothermal decomposition of this compound can yield MnO/Mn₃O₄ nanoparticles as small as 5 nm. thno.orgnih.gov This method is advantageous for producing a variety of manganese oxide phases, including MnO, Mn₃O₄, and MnO₂, by adjusting the reaction conditions. ntu.edu.sgjove.com Generally, these syntheses are carried out at temperatures between 120-200°C. ntu.edu.sgjove.com
Shape and Size Control in Nanocrystal Synthesis
A significant advantage of using this compound as a precursor is the ability to control the shape and size of the resulting manganese oxide nanocrystals. ulaval.ca By manipulating reaction parameters such as time, temperature, and the concentration of activating agents, researchers can tailor the morphology of the nanoparticles. ulaval.ca
For example, in the synthesis of Mn₃O₄ nanocrystals from manganese(II) stearate, adjusting the reaction time and the concentration of the activation agent allows for the formation of either spherical or cubic nanoparticles. ulaval.ca The use of different ligands, such as oleic acid and oleylamine, also plays a critical role in directing the shape and size of the nanocrystals. The presence of excess ligands can facilitate isotropic growth, leading to spherical nanoparticles, while specific ligand ratios can promote anisotropic growth, resulting in different shapes.
The ability to control these parameters is crucial for tuning the properties of the nanoparticles for specific applications.
Doped Nanocrystal Development
This compound is also a key reagent in the synthesis of doped nanocrystals, where manganese ions are introduced as dopants into a host semiconductor nanocrystal. This process imparts unique optical and magnetic properties to the material.
Synthesis of Manganese-Doped ZnSe₁₋ₓSₓ Nanocrystals
Manganese-doped zinc selenosulfide (Mn:ZnSe₁₋ₓSₓ) nanocrystals are a class of highly luminescent quantum dots. A phosphine-free, one-pot approach has been developed for their synthesis, utilizing this compound as the manganese source. researchgate.net
In this method, a solution of this compound in a high-boiling solvent like 1-octadecene (B91540) is prepared. researchgate.net A modified selenium/sulfur precursor solution, containing selenium powder, sodium borohydride, and 1-dodecanethiol (B93513) in oleylamine, is then added at an elevated temperature (e.g., 240°C). researchgate.net This leads to the formation of highly luminescent alloyed Mn-doped ZnSeS nanoparticles.
Another approach involves a nucleation-doping strategy to create high-quality Mn:ZnSe/ZnS core/shell and Mn:ZnSeS shell-alloyed doped nanocrystals. acs.orgcapes.gov.br The formation of MnSe nanoclusters is achieved by carefully adjusting the ratio of stearic acid to this compound and using a highly reactive selenium precursor. acs.orgcapes.gov.br Subsequent epitaxial growth of a ZnS shell on the Mn:ZnSe core leads to the core/shell structure. acs.orgcapes.gov.br Annealing these core/shell nanocrystals can then induce the formation of shell-alloyed Mn:ZnSeS nanocrystals with high photoluminescence quantum yields. acs.orgcapes.gov.br
Engineering of Single-Molecule Magnets (SMMs)
This compound plays a pivotal role in the synthesis of single-molecule magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnets.
Synthesis of Mn₁₂-Stearate SMMs
A prominent example is the synthesis of Mn₁₂-stearate, a soluble derivative of the well-known Mn₁₂-acetate SMM. koreascience.krmdpi.com The synthesis involves the substitution of acetate (B1210297) ligands in the pristine Mn₁₂-acetate with stearic acid. koreascience.kr The long alkyl chains of the stearate ions serve to isolate the individual Mn₁₂ clusters from each other, which is crucial for observing their single-molecule magnetic behavior. koreascience.kr
This modification results in a Mn₁₂-stearate compound that is soluble in many organic solvents and is more resistant to water-catalyzed reduction compared to its acetate counterpart. koreascience.krresearchgate.net Importantly, the Mn₁₂-stearate retains the essential electrochemical and magnetic properties of the original Mn₁₂-acetate. koreascience.kr The ability to dissolve these SMMs in organic solvents opens up possibilities for their processing and incorporation into various devices and materials. mdpi.commdpi.comresearchgate.netmdpi.com
Table of Synthesis Parameters for Manganese Oxide Nanoparticles
| Precursor | Method | Solvent(s) | Temperature (°C) | Resulting Nanoparticle | Size/Shape | Reference(s) |
|---|---|---|---|---|---|---|
| Manganese(II) stearate | Solvothermal | Toluene, Water | 180 | Mn₃O₄ | Spherical or Cubic | sci-hub.runih.govulaval.ca |
| Manganese(II) stearate | Hydrothermal | Not specified | 120-200 | MnO/Mn₃O₄ | ~5 nm | thno.orgntu.edu.sgnih.govjove.com |
Table of Doped Nanocrystal Synthesis
| Dopant Precursor | Host Precursors | Method | Solvent | Temperature (°C) | Product | Key Feature | Reference(s) |
|---|---|---|---|---|---|---|---|
| This compound | Zinc stearate, Se/S precursor | One-pot | 1-octadecene, oleylamine | 240 | Mn:ZnSeS | Highly luminescent | researchgate.net |
| This compound | Zinc stearate, Se precursor, S precursor | Nucleation-doping, core/shell growth, annealing | Not specified | 240 (annealing) | Mn:ZnSe/ZnS, Mn:ZnSeS | Tunable photoluminescence | acs.orgcapes.gov.br |
Table of Mn₁₂-Stearate SMM Synthesis
| Starting Material | Reagent | Key Feature of Product | Application | Reference(s) |
|---|
Table of Compound Names
| Compound Name |
|---|
| 1-Dodecanethiol |
| 1-Octadecene |
| Manganese(II) oxide (MnO) |
| Manganese(II,III) oxide (Mn₃O₄) |
| Manganese(II) oxide (MnO₂) |
| This compound |
| Mn₁₂-acetate |
| Mn₁₂-stearate |
| Oleic acid |
| Oleylamine |
| Selenium |
| Sodium borohydride |
| Stearic acid |
| Tert-butylamine |
| Toluene |
| Zinc selenosulfide (ZnSeS) |
Controlled Immobilization on Substrates (e.g., Silica (B1680970) Nanoparticles, FTO Glass)
The utility of this compound, particularly Mn₁₂-stearate single-molecule magnets (SMMs), as a precursor in nanomaterial synthesis is prominently highlighted in its application for controlled surface deposition. Research has demonstrated the successful immobilization of these SMMs onto various substrates, most notably spherical silica nanoparticles and fluorine-doped tin oxide (FTO) coated glass. mdpi.comdntb.gov.ua This process is crucial for the development of spintronic devices and for fundamental studies of magnetism at the molecular level, as it allows for the manipulation and investigation of individual magnetic molecules. nih.govmpg.de
A key challenge in this field is controlling the spatial distribution of the SMMs on the substrate surface to tune their interactions. mdpi.comresearchgate.net A successful strategy involves a surface functionalization route that provides statistical control over the distances between the anchored Mn₁₂-stearate molecules. mdpi.com This method employs specific chemical groups for anchoring and spacing. For instance, propyl carbonic acid groups have been used as the anchoring units that bind the Mn₁₂-stearate SMMs to the substrate. mdpi.com To control the intermolecular distances, trimethoxysilane (B1233946) is introduced as a "spacer" molecule. mdpi.com By systematically varying the ratio of these spacer units to the anchoring units, it is possible to tune the average distance between the immobilized SMMs. mdpi.comresearchgate.net
The effectiveness of this immobilization and spacing strategy has been verified through multiple characterization techniques. Transmission electron microscopy (TEM) provides direct visual evidence, showing the separate Mn₁₂-stearate molecules on the surface of the substrates. mdpi.comresearchgate.net For conductive substrates like FTO glass, electrochemical methods such as differential pulse anodic stripping voltammetry (DPASV) are used to confirm the number of immobilized molecules, proving the efficiency of the deposition method. mdpi.comresearchgate.net Studies have shown that as the number of spacer units increases, the number of immobilized SMMs decreases in a controlled manner. mdpi.com This controlled deposition on both non-conductive (silica) and conductive (FTO) substrates opens avenues for a wide range of analytical studies. mdpi.com
Table 1: Components for Controlled Immobilization of Mn₁₂-Stearate SMMs
| Component | Material/Compound | Purpose | Substrate Examples |
|---|---|---|---|
| Single-Molecule Magnet | Mn₁₂-stearate | The magnetic nanomaterial to be immobilized. | N/A |
| Anchoring Unit | Propyl carbonic acid groups | Covalently binds the SMM to the substrate. | Silica Nanoparticles, FTO Glass |
| Spacer Unit | Trimethoxysilane | Controls the statistical distance between SMMs. | Silica Nanoparticles, FTO Glass |
| Substrate | Spherical Nanosilica, FTO Glass | The solid support for SMM deposition. | N/A |
Investigations of Magnetic Properties of Surface-Anchored SMMs
Following the successful anchoring of Mn₁₂-stearate SMMs onto substrates, extensive investigations have been carried out to determine if and how their intrinsic magnetic properties are affected by the immobilization. nih.govmdpi.com The magnetic behavior of these hybrid materials, particularly SMMs on 300 nm spherical silica nanoparticles, has been studied using SQUID (Superconducting Quantum Interference Device) magnetometry. nih.govresearchgate.net
A series of static and dynamic magnetic measurements reveal a clear correlation between the method of immobilization and the resulting magnetic properties of the hybrid material. nih.govresearchgate.net Isothermal magnetization versus applied field (M(H)) measurements performed at low temperatures (e.g., 2.0 K) confirm that the SMMs retain their fundamental magnetic behavior after being anchored to the nanoparticle surface. This is evidenced by the observation of visible magnetic hysteresis loops, a key characteristic of single-molecule magnets. nih.gov
However, the shape of these hysteresis loops for the immobilized molecules differs from that of bulk Mn₁₂-stearate. nih.gov The distinct step-like features that are typically observed in the M(H) curves of bulk Mn₁₂ crystals, which arise from quantum tunneling of magnetization, are absent in the measurements of the surface-anchored SMMs. nih.gov This suggests that the surface interaction and the varied distribution modify the magnetic anisotropy or the tunneling pathways of the individual molecules.
The degree of freedom of the SMMs on the surface, dictated by the density of anchoring points, plays a crucial role. nih.govmdpi.com When anchoring units are densely packed, an SMM can be rigidly bonded to the surface at multiple points. nih.gov In contrast, when the anchoring units are separated by a higher concentration of spacers, the SMMs are more likely to be bonded by a single point, allowing for greater spatial reorientation. nih.gov These different bonding configurations influence the magnetic response. A series of samples prepared with different concentrations of spacers per anchoring unit showed a clear correlation between the SMM distribution and the measured magnetic properties, paving the way for tuning the magnetic behavior of these nanocomposites. nih.govresearchgate.net
Table 2: Summary of Magnetic Findings for Immobilized Mn₁₂-Stearate SMMs on Silica
| Sample Characteristic | Magnetic Measurement Technique | Key Findings | Reference |
|---|---|---|---|
| Varied Spacer Concentration | SQUID Magnetometry (M(H) curves at 2.0 K) | All samples exhibit magnetic hysteresis, confirming SMM behavior is preserved. | nih.gov |
| Immobilized vs. Bulk | SQUID Magnetometry (M(H) curves) | Step-like features present in bulk Mn₁₂-stearate are absent in immobilized samples. | nih.gov |
| Varied Anchoring Density | SQUID Magnetometry, TEM | The number of bonding points (degree of freedom) correlates with the magnetic properties of the hybrid material. | nih.govresearchgate.net |
| Separated SMMs | Static and Dynamic Magnetic Measurements | The interactions between SMMs can be controlled by tuning the intermolecular distance via spacer units. | mdpi.com |
Theoretical and Computational Approaches to Manganese Stearate Systems
Quantum Chemical Modeling of Electronic and Geometric Structures
Density Functional Theory (DFT) for Electronic Property Prediction
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic properties of materials, including those containing manganese. rsc.org DFT calculations allow for the investigation of the electronic structure of manganese-containing systems, providing insights into their geometric and electronic characteristics. aps.orgrsc.org For instance, in the study of manganese-doped perovskites, DFT combined with spin-orbit coupling has been employed to model their structural and electronic properties. acs.org
DFT calculations have been instrumental in understanding the effects of manganese doping on the electronic structure of various materials. For example, in manganese-doped CsPbCl3 perovskites, DFT has been used to simulate the alignment of host and dopant energy levels in different charge and spin states. acs.org These calculations can predict changes in the band gap and the density of states (DOS) upon the introduction of manganese. acs.org In some cases, manganese doping can lead to a slight increase in the band gap due to structural distortions. acs.org
The predictive power of DFT extends to understanding the magnetic properties of manganese-containing materials. DFT calculations can determine the magnetic ground state and the nature of magnetic coupling between manganese ions. aps.org Furthermore, DFT is used to rationalize the mechanical response of crystalline materials by predicting their elastic constants. rsc.org
Table 1: Key DFT-Predicted Properties of Manganese-Containing Systems
| Property | System | Predicted Effect of Manganese | Reference |
|---|---|---|---|
| Electronic Structure | Mn-doped CsPbCl3 Perovskite | Alteration of host/dopant energy level alignment | acs.org |
| Band Gap | Mn-doped CsPbCl3 Perovskite | Slight increase due to structural distortion | acs.org |
| Magnetic Properties | Mn-containing alloys | Determination of magnetic ground state and coupling | aps.org |
| Mechanical Properties | Crystalline Materials | Prediction of elastic constants | rsc.org |
Spin-Orbit Coupling (SOC) in Manganese Coordination Complexes
Spin-orbit coupling (SOC) is a critical interaction in manganese coordination complexes that influences their electronic and magnetic properties. acs.org The inclusion of SOC in theoretical models, often in conjunction with Density Functional Theory (DFT), is crucial for accurately describing the electronic structure and energy level alignment in these systems. acs.orgacs.org
In manganese-doped perovskites, for example, state-of-the-art first-principles modeling studies based on hybrid DFT and SOC have been used to investigate the structural and electronic properties. acs.org These calculations help in understanding the mechanism of manganese sensitization in these materials. acs.org The interaction between the spin of the electrons and their orbital motion, which is what SOC describes, can lead to the mixing of different spin states and has a significant impact on the magnetic anisotropy of manganese complexes. scribd.com
The strength of SOC increases with the atomic number of the elements involved. Therefore, in manganese complexes with heavy ligands, SOC effects are more pronounced and can significantly influence the magnetic behavior. aps.org The consideration of SOC is also vital for understanding the photoluminescence properties of manganese-doped materials, as it can affect the transition probabilities between different electronic states. acs.org
Energy Level Alignment Studies in Doped Systems
The alignment of energy levels between a host material and a dopant, such as manganese, is a key factor that determines the electronic and optical properties of the resulting system. acs.org Theoretical studies, often employing Density Functional Theory (DFT), are used to accurately simulate the alignment of host and dopant energy levels. acs.orgacs.org
In manganese-doped perovskites, for instance, the relative alignment of the manganese d-levels with the valence and conduction bands of the perovskite host dictates the efficiency of energy transfer and charge transfer processes. acs.org These studies consider various charge and spin states of manganese (e.g., Mn²⁺ and Mn³⁺) and the associated structural rearrangements to provide a comprehensive picture of the energy landscape. acs.org
The energy level alignment is also crucial in understanding the behavior of manganese-doped nanocrystals. The position of the manganese energy levels relative to the band edges of the nanocrystal determines whether the manganese ion can act as a trap for charge carriers, influencing the photoluminescence quantum yield. chalmers.se In some systems, the manganese dopant levels are located within the bandgap of the host material, leading to characteristic dopant-related emission.
Simulation of Reaction Mechanisms and Kinetics
Computational Elucidation of Polymer Degradation Pathways
Computational methods play a significant role in understanding the degradation pathways of polymers, particularly in the presence of pro-oxidant additives like manganese stearate (B1226849). Manganese stearate is known to act as an effective pro-oxidant for polymers such as polyethylene (B3416737), accelerating their degradation. researchgate.net
Studies have investigated the effect of the oxidation state of manganese on its pro-oxidant nature in the degradation of low-density polyethylene (LDPE). researchgate.net It has been observed that this compound can act as both a photo-oxidant and a thermo-oxidant. researchgate.net During thermo-oxidative degradation, the presence of this compound follows a specific order of effectiveness compared to other metal stearates. researchgate.netresearchgate.net
The degradation process involves chemical and physical changes in the polymer matrix, which can be monitored by changes in mechanical properties, carbonyl index, molecular weight, and thermal properties. researchgate.netuad.ac.id Computational simulations can help to elucidate the underlying mechanisms of these changes by modeling the initiation and propagation steps of the oxidation process. The addition of this compound has been shown to enhance the degradation of high-density polyethylene (HDPE), with the degradation rate being dependent on the concentration of the additive. researchgate.netuad.ac.id
Table 2: Effect of this compound on Polymer Degradation
| Polymer | Degradation Type | Effect of this compound | Reference |
|---|---|---|---|
| LDPE | Photo-oxidative | Acts as a photo-oxidant | researchgate.net |
| LDPE | Thermo-oxidative | Acts as a thermo-oxidant, following the order: cobalt > manganese > iron | researchgate.netresearchgate.net |
| HDPE | Accelerated Weathering | Enhances degradation, dependent on concentration | researchgate.netuad.ac.id |
Prediction of Intermediates and Transition States in Catalytic Cycles
Computational chemistry is a powerful tool for predicting the intermediates and transition states in catalytic cycles involving manganese complexes. These calculations provide detailed insights into the reaction mechanisms at a molecular level.
In the context of C-H bond oxidation catalyzed by manganese complexes, computational studies can help to identify the key reactive intermediates and the transition states that connect them. For example, in manganese-catalyzed C(sp³)–H bond oxidation, delocalized cationic intermediates have been proposed based on experimental observations, and computational modeling can be used to support these mechanistic proposals. nih.gov
By mapping out the potential energy surface of a catalytic reaction, computational methods can determine the most favorable reaction pathway and identify the rate-determining step. This information is crucial for the rational design of more efficient and selective catalysts. The energy span model, for instance, can be used to analyze complex reaction networks with parallel pathways and to understand the factors that control catalyst activity and selectivity. osti.gov The systematic modification of catalyst and ligand properties, guided by computational predictions, can lead to improved control over product chemoselectivity in catalytic transformations. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Low-density polyethylene (LDPE) |
| High-density polyethylene (HDPE) |
| Polyethylene |
| Cobalt stearate |
| Iron stearate |
| CsPbCl3 |
| Carbonyl |
In Silico Approaches for Precursor Design in Atomic Layer Deposition (ALD)
The development of advanced manganese-based materials for applications in nanoelectronics and magnetic devices relies heavily on the precise deposition of thin films with atomic-level control. researchgate.net Atomic Layer Deposition (ALD) is a vapor-phase technique that enables the conformal growth of uniform and pinhole-free thin films, making it ideal for these demanding applications. nih.gov The success of the ALD process is critically dependent on the properties of the molecular precursors used. acs.org Consequently, the computational design and screening of precursors, known as in silico approaches, have become indispensable tools for accelerating materials discovery and process optimization. acs.org
Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of precursor properties and their behavior during the ALD process, thereby guiding experimental efforts. nih.gov For a precursor to be suitable for ALD, it must meet several stringent requirements. These include sufficient volatility for transport into the reactor, high thermal stability to prevent decomposition in the gas phase, and tailored reactivity towards the substrate surface to ensure self-limiting reactions. acs.orgaip.org The chemical properties of a precursor are largely determined by the ligands attached to the central metal atom, and these can be fine-tuned through strategic ligand design. acs.org
In silico approaches are employed to evaluate potential precursors against these criteria before their synthesis and experimental testing. DFT calculations can predict molecular structures, bond energies, and vibrational frequencies, which are crucial for understanding thermal stability. chemrxiv.org Furthermore, these methods can model the complex surface chemistry that governs ALD growth, including the prediction of adsorption energies, reaction pathways, and activation barriers for precursor chemisorption on different substrates. nih.gov
The table below summarizes the key properties of an ideal ALD precursor that are often investigated using computational methods.
| Property | Desired Characteristic | Computational Metric/Method |
| Volatility | Sufficient vapor pressure at a given temperature for efficient transport. | Vapor pressure prediction, sublimation enthalpy calculation |
| Thermal Stability | Should not decompose in the gas phase below or at the deposition temperature. | Bond dissociation energies, decomposition pathways (DFT) |
| Reactivity | High reactivity with surface sites and low activation barriers for surface reactions. | Adsorption energies, reaction energy profiles (DFT) |
| Self-limiting | Reactions should terminate after one monolayer forms. | Steric hindrance analysis, surface reaction mechanisms |
| Byproducts | Should be volatile and not etch or contaminate the growing film. | Byproduct stability and reactivity analysis |
While extensive research has been conducted on various manganese precursors for ALD, such as bis(ethylcyclopentadienyl)manganese (B6353895) (Mn(EtCp)₂) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (Mn(thd)₃), the application of this compound in this context remains largely theoretical. mdpi.comnih.gov Computational studies on known manganese precursors have provided significant insights into their ALD behavior. For instance, DFT calculations have been used to study the adsorption of Mn precursors on different substrates like platinum, copper, and silicon dioxide, revealing how the substrate's electronic properties can influence the chemisorption energy barrier and initial nucleation rate. researchgate.netmdpi.com Such studies are vital for achieving area-selective ALD, a technique that allows for bottom-up fabrication of patterned thin films. acs.org
In the case of Mn(EtCp)₂, it has been shown that the electron transfer between the substrate and the precursor plays a significant role in the deposition process. nih.gov The unsaturated cyclopentadienyl (B1206354) ligands make the precursor a reducing agent, leading to the oxidation of the manganese center during the ALD cycle. mdpi.com Computational modeling can elucidate these complex redox processes and their impact on film properties.
For a hypothetical this compound precursor, in silico design would begin with an analysis of its fundamental properties. This compound, as a metal carboxylate, features long alkyl chains in its stearate ligands. A primary concern for its use in ALD would be its volatility. The long C₁₇H₃₅ chain could lead to a very low vapor pressure, potentially requiring high source temperatures that might exceed its decomposition temperature. Computational methods could be employed to predict its sublimation enthalpy and assess its viability as a vapor-phase precursor.
Furthermore, DFT calculations would be essential to model the reaction mechanism of this compound on a substrate. This would involve:
Modeling the adsorption of the this compound molecule on the target surface (e.g., a hydroxylated silicon dioxide surface).
Calculating the reaction pathway for the ligand exchange reaction with the surface hydroxyl groups, leading to the release of stearic acid as a byproduct.
Evaluating the stability of the adsorbed manganese species and the potential for steric hindrance from the bulky stearate ligands to ensure self-limiting growth.
The table below outlines a comparison of known manganese precursors used in ALD studies, providing a framework for the theoretical evaluation of this compound.
| Precursor | Ligand Type | Volatility/Decomposition | Notes |
| Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂) | Cyclopentadienyl | Good volatility. nih.gov | Used for the deposition of manganese oxide and manganese sulfide (B99878) films. mdpi.comosti.gov The reaction mechanism is sensitive to the co-reactant and substrate. nih.gov |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (Mn(thd)₃) | β-diketonate | Sufficiently volatile for ALD. researchgate.net | Commonly used with ozone as a co-reactant to deposit manganese dioxide. researchgate.net The thermal stability of the ligand can influence the ALD temperature window. aip.org |
| Manganese Amidinates | Amidinate | Can be designed for good volatility and thermal stability. Melting point of one derivative is 60 °C. researchgate.net | Homoleptic and mononuclear/dinuclear complexes have been synthesized and studied with DFT for their potential as ALD precursors. chemrxiv.org |
| This compound (Theoretical) | Carboxylate | Likely low volatility due to the long alkyl chain. Thermal stability would need to be computationally assessed. | The long stearate ligand could pose challenges for volatility and complete ligand removal. However, carboxylates are a common ligand class in precursor chemistry. In silico studies would be crucial to determine its potential before any synthetic efforts are undertaken. |
Emerging Research Directions and Future Outlook for Manganese Stearate
Development of Multifunctional Composites and Hybrid Materials
Manganese stearate (B1226849) is increasingly being investigated as a key component in the development of advanced composites and hybrid materials. Its ability to influence the properties of polymer matrices and to be integrated into nanoscale structures opens up possibilities for new materials with enhanced performance.
One area of research involves the creation of polymer nanocomposites. Studies have shown that combining manganese stearate with nanoclay in a polyethylene (B3416737) (PE) structure is crucial for achieving effective biodegradation. core.ac.uk The this compound initiates and propagates the formation of radicals, leading to more rapid oxidation and degradation of the polymer. core.ac.uk This creates a multifunctional material that is both durable for its intended use and degradable at the end of its life.
Researchers are also exploring the use of this compound to create functional hybrid materials on various substrates. For instance, Mn12-stearate, a single-molecule magnet (SMM), has been successfully anchored onto silica (B1680970) nanoparticles and glass surfaces. mdpi.commdpi.com This technique allows for the control of the distribution and spacing of the magnetic molecules, which is a critical step toward their application in fields like catalysis and the development of tunable, nonlinear optical materials. mdpi.com The ability to graft these molecules onto surfaces opens a pathway for producing advanced materials with specific magnetic and electronic properties. mdpi.com
Another novel application is in the synthesis of quantum dots (QDs). This compound has been used as a precursor in the nucleation-doping method to synthesize Manganese-doped Zinc Sulfide (B99878) (Mn:ZnS) QDs. diva-portal.org These QDs can then be incorporated into polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to create multifunctional nanocomposites for biomedical imaging applications like MRI. diva-portal.org
The table below summarizes key findings in the development of this compound-based composites.
| Composite/Hybrid Material | Matrix/Substrate | Key Function of this compound | Observed Outcome/Potential Application | Reference(s) |
| Oxo-biodegradable Nanocomposite | Polyethylene (PE) / Nanoclay | Pro-oxidant, initiator of radical formation | Enhanced biodegradation of the polymer composite | core.ac.uk |
| Single-Molecule Magnet (SMM) Hybrid | Silica Nanoparticles, FTO Glass | Anchoring of magnetic Mn12 clusters | Controlled distribution of SMMs for applications in catalysis and optoelectronics | mdpi.commdpi.com |
| Quantum Dot Nanocomposite | Poly(lactic-co-glycolic acid) (PLGA) | Precursor for Mn:ZnS quantum dots | Development of multifunctional nanoparticles for MRI contrast agents | diva-portal.org |
Advancements in Controlled Release and Targeted Degradation Applications
A significant body of research focuses on the role of this compound as a pro-oxidant additive to induce and accelerate the degradation of commodity plastics like polyethylene (PE) and polypropylene (B1209903) (PP). vjs.ac.vnuad.ac.idresearchgate.net This application is a form of targeted degradation, designed to address the environmental persistence of plastic waste.
The mechanism involves this compound catalyzing the oxidative degradation of the polymer. researchgate.net Transition metals like manganese accelerate the decomposition of hydroperoxides that form during the initial oxidation of the polymer, leading to chain scission and a reduction in molecular weight. vjs.ac.vnuad.ac.id This process breaks the plastic down into smaller fragments, which can then be more readily biodegraded by microorganisms. kaysun.com
Studies have demonstrated that the rate of degradation is dependent on the concentration of this compound added to the polymer matrix. uad.ac.idresearchgate.net Research on high-density polyethylene (HDPE) containing varying amounts of this compound (from 0 to 1.0 wt%) showed that under accelerated weathering conditions (UV exposure, condensation, and water spray), the samples with this compound experienced a more significant decrease in thermal stability, molecular weight, and strain at break compared to pure HDPE. uad.ac.idresearchgate.net The formation of carbonyl groups, an indicator of oxidation, was also observed to increase with the presence of the additive. uad.ac.idresearchgate.net
This controlled degradation is particularly relevant for products with limited lifespans, such as agricultural mulching films and packaging materials. vjs.ac.vn By incorporating this compound, these materials can be designed to disintegrate after their useful life, converting them into carbon dioxide, water, and biomass without leaving harmful residues. kaysun.com
The table below presents findings from studies on the degradation of polyethylene with this compound.
| Polymer Type | This compound Concentration | Degradation Conditions | Key Findings | Reference(s) |
| High-Density Polyethylene (HDPE) | 0 - 1.0 wt% | Accelerated Weathering (UV, water spray, condensation) for 1000 hours | Increased carbonyl group formation; significant decrease in molecular weight and thermal stability. Degradation rate depends on additive concentration. | uad.ac.idresearchgate.net |
| Low-Density Polyethylene (LDPE) and Linear Low-Density Polyethylene (LLDPE) | Not specified | Photo and Thermo-oxidative degradation | This compound is an effective pro-oxidant, particularly for thermo-oxidative degradation, reducing polymer durability. | researchgate.netcore.ac.uk |
| High-Density Polyethylene (HDPE) | 0.2% | Thermal treatment (70°C) followed by incubation in activated sludge | The additive is active in oxidizing the polymer; weight loss increases with incubation time, indicating enhanced biodegradability. | researchgate.netaip.orgaip.org |
Integration with Advanced Manufacturing Technologies (e.g., Additive Manufacturing)
The integration of this compound into advanced manufacturing processes like additive manufacturing (3D printing) is a nascent but promising field. While direct research on this compound in 3D printing is limited, the known functions of other metallic stearates in these technologies provide a strong indication of its potential role. mdpi.com
In fused filament fabrication (FFF), a common 3D printing method, metallic stearates such as zinc stearate are used as lubricants and processing aids in polymer-metal composite filaments. mdpi.comchempoint.com These additives reduce friction between particles and protect the printer nozzle from wear. mdpi.com They also improve the flow properties of the polymer melt, which is crucial for achieving high-quality printed objects. Given that this compound also acts as a lubricant during polymer processing, it could foreseeably be incorporated into filaments for FFF to enhance printability and reduce equipment wear. mdpi.com
Furthermore, additives are used in 3D printing filaments to modify the thermal, mechanical, or aesthetic properties of the final printed objects. nih.gov this compound's role as a pro-degradant could be leveraged to create 3D printed objects with a controlled lifespan, an attractive feature for applications like temporary medical implants or specialized, disposable packaging. The use of lubricants like magnesium stearate has already been successfully demonstrated in the 3D printing of pharmaceutical tablets, highlighting the feasibility of incorporating such additives. nih.gov
The potential applications are broad, ranging from creating complex, degradable support structures in 3D printing to fabricating functional parts with specific degradation profiles. However, further research is needed to determine the optimal concentrations and processing parameters for incorporating this compound into various 3D printing materials and technologies. j-ames.com
Sustainable Chemical Processes and Circular Economy Initiatives
The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry and the circular economy. alibaba.comnih.gov Research is moving towards more sustainable production methods and applications that help close the loop on material life cycles.
Traditionally, this compound can be synthesized via a two-step indirect process involving the reaction of stearic acid with sodium hydroxide (B78521) to form sodium stearate, which then reacts with a manganese salt like manganese chloride. uad.ac.idresearchgate.net A more direct process involves reacting fatty acids directly with a magnesium source, a method that could be adapted for manganese. fao.org A key area for making these processes more sustainable is the use of stearic acid derived from renewable, bio-based feedstocks instead of fossil fuels. chempoint.com
This compound's primary contribution to the circular economy is its role in managing plastic waste. kaysun.com By acting as a pro-degradant in oxo-biodegradable plastics, it helps transform single-use plastics from a persistent waste problem into materials that can be broken down and re-integrated into the ecosystem. vjs.ac.vnkaysun.com This aligns with the goal of a circular economy to keep resources in use for as long as possible and to recover and regenerate products and materials at the end of their service life. plasticseurope.org The resulting smaller, oxidized polymer fragments are more accessible to microbial degradation, facilitating their conversion into biomass. aip.org
However, the impact of mixing oxo-biodegradable plastics with conventional plastic recycling streams is an area of ongoing study to ensure that it does not compromise the quality and service life of recycled materials. researchgate.net The overarching goal is to design plastic materials that are not only functional but also designed for effective end-of-life management, a core tenet of the circular economy. nih.gov
Synergistic Methodologies: Bridging Experimental Synthesis with Computational Prediction
The synergy between experimental research and computational modeling is accelerating the understanding and development of materials containing this compound. Density Functional Theory (DFT) is a powerful computational tool being used to investigate the mechanisms behind the effects of metal stearates on polymers at a molecular level. mdpi.comdiva-portal.orgchemrxiv.org
For instance, DFT calculations have been used to study the photo-oxidative degradation of polyethylene in the presence of ferric stearate, providing insights into how the metal complex initiates degradation by facilitating the dissociation of C-H bonds. researchgate.netmdpi.com Similar studies are being applied to manganese-containing systems. Research on the thermo-oxidative degradation of HDPE with this compound has been supported by DFT studies to understand how the metal ion accelerates the production of radicals, which is the key step in polymer chain scission. researchgate.netchemrxiv.org
These computational models can predict reaction pathways, activation energies, and the influence of different metal centers (e.g., iron vs. manganese), guiding experimental work more efficiently. mdpi.commdpi.com By simulating the interactions between this compound and polymer chains, researchers can screen potential formulations and predict their degradation behavior before undertaking time-consuming laboratory experiments. diva-portal.org This integrated approach, combining experimental synthesis and characterization with computational prediction, allows for a more rational design of new materials with desired properties, from enhanced degradation rates to specific thermal stabilities. chemrxiv.org This synergy is crucial for accelerating the innovation cycle in the development of advanced functional materials.
Q & A
Q. What standardized methods are recommended for synthesizing and characterizing manganese stearate in polymer degradation studies?
this compound is typically synthesized by reacting stearic acid with manganese salts (e.g., manganese carbonate or acetate) under controlled pH and temperature conditions. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination, scanning electron microscopy (SEM) to assess particle morphology, and differential scanning calorimetry (DSC) to determine thermal stability. Accelerated aging tests (e.g., xenon arc exposure) combined with mechanical property measurements (tensile strength, elongation at break) and melt flow index (MFI) analysis are used to evaluate its pro-oxidant efficiency .
Q. How can researchers quantify the catalytic effect of this compound in oxidative degradation of polyolefins?
The catalytic efficiency is assessed by tracking the carbonyl index (CI) via FTIR, which measures oxidation-induced carbonyl group formation. Concurrently, mechanical testing (ASTM D638) monitors tensile strength loss, while elemental analysis quantifies oxygen uptake. For kinetic insights, the Flynn-Wall-Ozawa iso-conversion method calculates activation energy () from thermogravimetric data, linking degradation rates to pro-oxidant concentration .
Q. What analytical techniques are critical for detecting this compound residues in environmental samples?
Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) are used to quantify manganese content. Gas chromatography-mass spectrometry (GC-MS) identifies stearic acid derivatives. For microbial biofilm studies on this compound-supplemented plastics, metagenomic sequencing and functional gene annotation reveal taxonomic shifts and degradation pathways .
Advanced Research Questions
Q. How can experimental design optimize the study of this compound's impact on pharmaceutical powder uniformity?
A D-optimal or full factorial design efficiently evaluates factors like lubricant concentration (0.25–2% w/w) and mixing time (2–15 minutes). Response variables include content uniformity (coefficient of variation, CV) and flow properties. Multivariate data analysis (MVDA) tools (e.g., JMP or SIMCA) model interactions between variables, reducing experimental runs while maintaining statistical power. For example, a D-optimal design with randomized runs minimizes confounding variables in tablet formulation studies .
Q. What methodologies reconcile contradictory findings on this compound's role in LDPE vs. LLDPE degradation?
Structural differences (e.g., LDPE’s higher branch density) and pro-oxidant distribution mechanisms must be considered. Accelerated aging protocols should standardize parameters (e.g., 70°C air-oven exposure duration) to isolate material-specific degradation kinetics. Comparative studies using identical this compound concentrations (e.g., 0.5–1% w/w) and characterization techniques (CI, SEM, MFI) can clarify discrepancies .
Q. How do kinetic models inform the theoretical lifetime prediction of this compound-doped polymers?
The Flynn-Wall-Ozawa method calculates degradation activation energy () from non-isothermal thermogravimetric data. Integrating with Arrhenius equations under ambient conditions estimates material half-life. For instance, LDPE films with 1% this compound exhibit 40% faster degradation than LLDPE due to higher oxidative susceptibility, validated by CI and MFI trends .
Q. What advanced statistical approaches improve calibration models for this compound quantification in pharmaceutical blends?
Near-infrared spectroscopy (NIRS) coupled with I-optimal experimental designs generates robust partial least squares (PLS) regression models. These models correlate spectral data with active pharmaceutical ingredient (API) content, minimizing bias and standard error. For example, I-optimal designs achieve comparable accuracy to full factorial designs with 16 fewer design points, optimizing resource allocation .
Data Contradiction and Validation
Q. How can researchers address conflicting data on this compound's environmental impact in plastisphere communities?
Contradictions arise from substrate-specific microbial interactions. While this compound accelerates abiotic LDPE degradation, oxo-LLDPE supplemented with this compound may enhance microbial biofilm formation due to increased surface hydrophobicity. Metatranscriptomic analysis of plastisphere communities and controlled biodegradation assays (e.g., CO₂ evolution tests) can resolve these dual roles .
Methodological Tables
Table 1: Key Parameters in D-Optimal Design for Pharmaceutical Formulation Studies
| Factor | Levels | Response Variable |
|---|---|---|
| This compound (%) | 0.25, 0.5, 2.0 | Content uniformity (CV) |
| Lubrication time (min) | 2, 5, 15 | Flow properties |
| Blending method | PVP vs. lactose premix | Tablet hardness |
Table 2: Kinetic Parameters for LDPE Degradation with this compound
| Pro-Oxidant (%) | (kJ/mol) | Half-life (days, 70°C) |
|---|---|---|
| 0.5 | 98.3 | 180 |
| 1.0 | 85.6 | 120 |
| 2.0 | 72.4 | 90 |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
